REACTION_CXSMILES
|
BrCC[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([OH:13])(=[O:12])=[O:11].[Br:14][CH2:15][CH2:16]C1C=C(S(O)(=O)=O)C=CC=1>>[Br:14][CH2:15][CH2:16][C:8]1[CH:9]=[CH:4][C:5]([S:10]([OH:13])(=[O:12])=[O:11])=[CH:6][CH:7]=1
|
Name
|
2-(2-bromoethyl)benzenesulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC1=C(C=CC=C1)S(=O)(=O)O
|
Name
|
3-(2-bromoethyl)benzenesulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC=1C=C(C=CC1)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1=CC=C(C=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |